molecular formula C15H14N2O4 B7556249 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid

2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid

Cat. No. B7556249
M. Wt: 286.28 g/mol
InChI Key: RDFBKBGWKHLINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid targets protein kinase CK2, which is a serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. By inhibiting CK2, 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid disrupts various signaling pathways that are essential for cancer cell growth and survival. In addition, 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and survival.
Biochemical and Physiological Effects:
2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid has been shown to have both biochemical and physiological effects on cancer cells. In addition to inhibiting CK2, 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid has been shown to inhibit the activity of other kinases, such as AKT and ERK, which are also involved in cancer cell growth and survival. 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid has also been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid is its relatively low solubility, which can make it difficult to work with in certain experimental settings. Additionally, 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid. One area of focus is the development of more potent and selective inhibitors of CK2, which could improve the efficacy and specificity of this molecule. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid, which could help guide patient selection for clinical trials. Finally, there is growing interest in the use of 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

Synthesis Methods

The synthesis of 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid involves a multi-step process that starts with the reaction of cyclopropylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amino acid glycine to yield 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid. This synthesis method has been optimized to produce high yields of 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid with high purity.

Scientific Research Applications

2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the major areas of research has been in the field of cancer, where 2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid has been shown to inhibit the growth and survival of cancer cells. This molecule has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, as well as viral infections, such as HIV.

properties

IUPAC Name

2-cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(16-13(15(19)20)10-6-7-10)11-8-12(21-17-11)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFBKBGWKHLINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid

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